
1-(4-Ethylsulfanylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylsulfanylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. The molecular formula of this compound is C12H18N2S, and it has a molecular weight of 222.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylsulfanylphenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylsulfanylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the ethylsulfanyl group to a sulfone or sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents onto the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring, enhancing its biological activity .
Aplicaciones Científicas De Investigación
1-(4-Ethylsulfanylphenyl)piperazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also used in the synthesis of various pharmaceuticals and bioactive molecules, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine derivatives have been shown to inhibit protein kinases and other enzymes, contributing to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylsulfonylphenyl)piperazine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfanyl group.
1-(4-Ethylsulfonylphenyl)piperazine: Contains an ethylsulfonyl group instead of an ethylsulfanyl group.
Uniqueness
1-(4-Ethylsulfanylphenyl)piperazine is unique due to the presence of the ethylsulfanyl group, which can undergo specific chemical reactions that other similar compounds may not. This structural difference can lead to variations in biological activity and therapeutic potential, making it a valuable compound for further research and development .
Propiedades
Número CAS |
918884-36-3 |
|---|---|
Fórmula molecular |
C12H18N2S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(4-ethylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Clave InChI |
MFKPQXVGFROLSK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

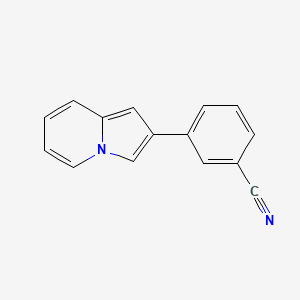
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
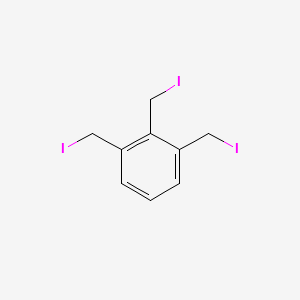
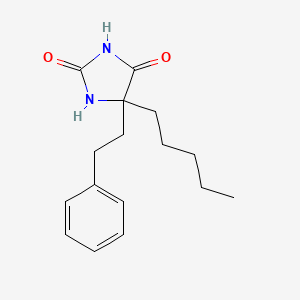
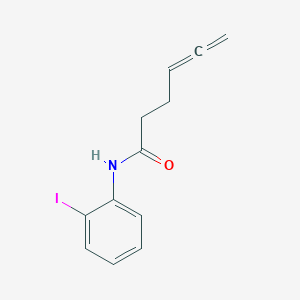
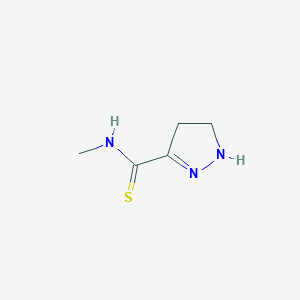
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
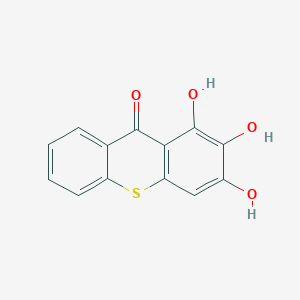
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

